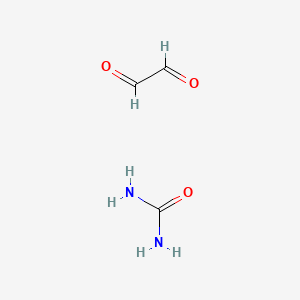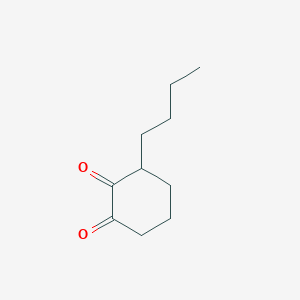
3-Butylcyclohexane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylcyclohexane-1,2-dione is an organic compound belonging to the class of cyclohexane derivatives It features a cyclohexane ring substituted with a butyl group at the third carbon and two ketone groups at the first and second carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylcyclohexane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butylcyclohexanone with an oxidizing agent to introduce the second ketone group at the second carbon. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions at the butyl group or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-butylcyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 3-butylcyclohexane-1,2-diol.
Substitution: Formation of halogenated derivatives like 3-butyl-2-chlorocyclohexanone.
Applications De Recherche Scientifique
3-Butylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butylcyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butylcyclohexane-1,3-dione: Similar structure but with ketone groups at different positions.
3-Methylcyclohexane-1,2-dione: Similar structure but with a methyl group instead of a butyl group.
Cyclohexane-1,2-dione: Lacks the butyl group, making it less lipophilic.
Uniqueness
3-Butylcyclohexane-1,2-dione is unique due to the presence of both a butyl group and two ketone groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88974-60-1 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-butylcyclohexane-1,2-dione |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-6-4-7-9(11)10(8)12/h8H,2-7H2,1H3 |
Clé InChI |
SEGYOZXVMUQJPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)
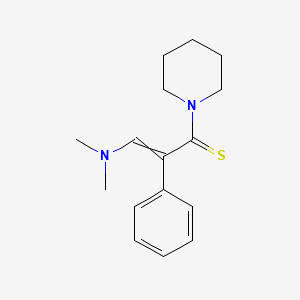
![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
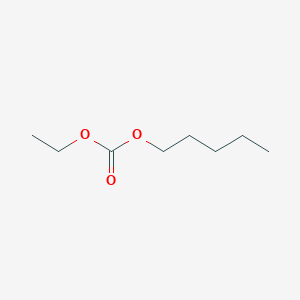
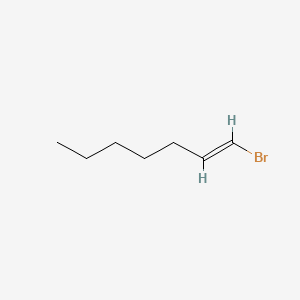
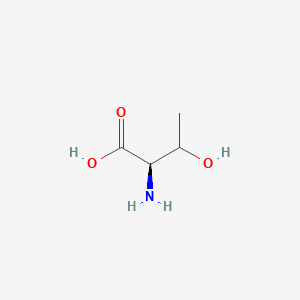
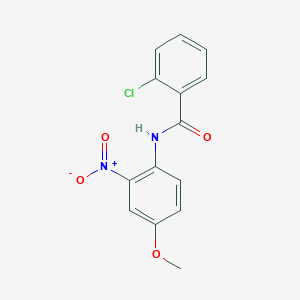
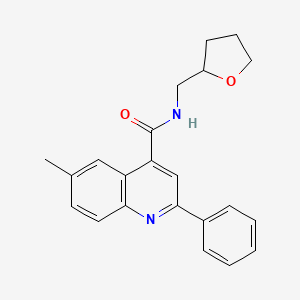
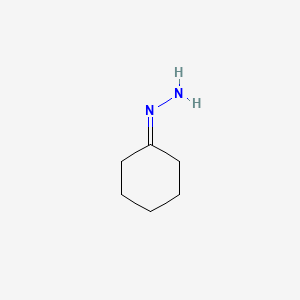
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)

![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)

